molecular formula C8H14N4OS B5181127 3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one

3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one

Cat. No.: B5181127
M. Wt: 214.29 g/mol
InChI Key: AXSQCYHSRIYAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a sulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 1-methyltetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming disulfide bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Similar structure but with a triazole ring instead of a tetrazole ring.

    3,3-Dimethyl-1-(1-methyl-1H-tetrazol-5-yl)butan-2-one: Lacks the sulfanyl group.

Uniqueness

3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one is unique due to the presence of both the tetrazole ring and the sulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)6(13)5-14-7-9-10-11-12(7)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQCYHSRIYAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325212
Record name 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380170-76-3
Record name 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.